molecular formula C7H12ClF3O3S B13614923 5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride

5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride

Cat. No.: B13614923
M. Wt: 268.68 g/mol
InChI Key: QYGPSFWHNUTHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a trifluoroethoxy group attached to a pentane backbone, with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonic acid+Thionyl chloride5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride+SO2+HCl\text{5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonic acid+Thionyl chloride→5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions.

    Hydrolysis: Typically occurs in aqueous environments or with the addition of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

    Sulfonyl Fluorides: Formed from reduction.

Scientific Research Applications

3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is an organic compound featuring a trifluoroethoxy group and a sulfonyl chloride group. Its molecular formula is C8H14ClF3O3SC_8H_{14}ClF_3O_3S, with a molecular weight of approximately 282.71 g/mol. The compound's IUPAC name indicates the presence of a sulfonyl chloride and a trifluoroethoxy moiety, which contributes to its reactivity and potential applications in organic synthesis and biological research. This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Reactivity and Interactions

The reactivity of 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is due to the electrophilic nature of the sulfonyl chloride group. This allows the compound to undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of sulfonamide derivatives or other sulfonate compounds. The mechanism involves the formation of a tetrahedral intermediate followed by the elimination of a chloride ion. Interaction studies involving 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride focus on its reactivity with various nucleophiles. The sulfonyl chloride group is particularly reactive towards amines and alcohols, leading to the formation of stable covalent bonds. Such interactions are essential for understanding how this compound can be employed in modifying biological molecules or in developing new materials.

Potential Applications

While specific biological activity data on 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is limited, compounds with sulfonyl chloride functionalities are often utilized in medicinal chemistry for modifying biomolecules. Such modifications can aid in studying enzyme mechanisms and protein interactions. The trifluoroethoxy group may also enhance lipophilicity and bioavailability, making this compound potentially useful in pharmaceutical applications. Sulfonyl chlorides are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .

Structural Analogs

Several compounds share structural features with 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride.

Compound NameUnique Features
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridineContains a pyridine ring and is used in agrochemicals
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazoleIncorporates a benzimidazole moiety and has potential pharmaceutical applications
RimsulfuronA sulfonylurea herbicide that exhibits unique herbicidal properties

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2,2-Pentafluoroethanesulfonyl chloride
  • 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride

Uniqueness

5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to other sulfonyl chlorides.

Properties

Molecular Formula

C7H12ClF3O3S

Molecular Weight

268.68 g/mol

IUPAC Name

5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C7H12ClF3O3S/c8-15(12,13)5-3-1-2-4-14-6-7(9,10)11/h1-6H2

InChI Key

QYGPSFWHNUTHFE-UHFFFAOYSA-N

Canonical SMILES

C(CCOCC(F)(F)F)CCS(=O)(=O)Cl

Origin of Product

United States

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